(4-Cyclohexylphenyl)(diphenyl)sulfanium nonafluorobutane-1-sulfonate

Thermal Stability Melting Point Photoresist Bake Compatibility

(4-Cyclohexylphenyl)(diphenyl)sulfanium nonafluorobutane-1-sulfonate (CAS 425670-64-0) is an ionic, onium-salt photoacid generator (PAG) comprising a triarylsulfonium cation — featuring a 4-cyclohexylphenyl substituent — paired with a perfluorinated nonafluorobutane-1-sulfonate (nonaflate) counteranion. This structural combination positions the compound for chemically amplified photoresist (CAR) applications in deep-ultraviolet (DUV, 248/193 nm) and extreme-ultraviolet (EUV) lithography.

Molecular Formula C28H25F9O3S2
Molecular Weight 644.6 g/mol
CAS No. 425670-64-0
Cat. No. B13731105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyclohexylphenyl)(diphenyl)sulfanium nonafluorobutane-1-sulfonate
CAS425670-64-0
Molecular FormulaC28H25F9O3S2
Molecular Weight644.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
InChIInChI=1S/C24H25S.C4HF9O3S/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h2-3,6-9,12-20H,1,4-5,10-11H2;(H,14,15,16)/q+1;/p-1
InChIKeyUFADEYDBOXASBQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Cyclohexylphenyl)(diphenyl)sulfanium nonafluorobutane-1-sulfonate (CAS 425670-64-0): Baseline Characterization for a High-Purity Sulfonium Photoacid Generator


(4-Cyclohexylphenyl)(diphenyl)sulfanium nonafluorobutane-1-sulfonate (CAS 425670-64-0) is an ionic, onium-salt photoacid generator (PAG) comprising a triarylsulfonium cation — featuring a 4-cyclohexylphenyl substituent — paired with a perfluorinated nonafluorobutane-1-sulfonate (nonaflate) counteranion . This structural combination positions the compound for chemically amplified photoresist (CAR) applications in deep-ultraviolet (DUV, 248/193 nm) and extreme-ultraviolet (EUV) lithography [1]. It is commercially available as an electronic-grade solid with a specified purity of ≥99.5% and a reported melting-point range of 150–180 °C [2].

Why Simple Substitution Among Sulfonium Nonaflate PAGs Fails: The Case of (4-Cyclohexylphenyl)(diphenyl)sulfanium nonafluorobutane-1-sulfonate (CAS 425670-64-0)


Despite sharing the same nonafluorobutane-1-sulfonate anion, sulfonium PAGs within the triarylsulfonium class cannot be treated as interchangeable procurement items. The cation structure — specifically the identity and position of aromatic substituents — governs critical performance metrics including reduction potential, thermal stability, solubility in casting solvents, and the photoacid generation quantum yield [1]. For instance, triphenylsulfonium nonafluorobutane-1-sulfonate (TPS-Nf) exhibits a melting point of only 84–88 °C , whereas the 4-cyclohexylphenyl derivative melts at 150–180 °C [2], a difference of approximately 70–95 °C that directly impacts formulation bake stability. Furthermore, the bulky, conformationally flexible cyclohexyl substituent modulates free volume and acid diffusion characteristics in the resist film, affecting ultimate resolution capability [3]. Therefore, selection must be guided by quantitative, matched-condition comparisons of the specific cation–anion pair.

Quantitative Differentiation Evidence for (4-Cyclohexylphenyl)(diphenyl)sulfanium nonafluorobutane-1-sulfonate (CAS 425670-64-0)


Thermal Stability Advantage Over Triphenylsulfonium Nonaflate via Melting Point Comparison

The melting point of the target compound is reported as 150–180 °C, which is approximately 70–95 °C higher than the 84–88 °C reported for the widely used triphenylsulfonium nonafluorobutane-1-sulfonate (TPS-Nf) [1]. This difference in thermal stability is critical for post-exposure bake (PEB) processes at elevated temperatures, where low-melting PAGs risk phase separation or premature decomposition .

Thermal Stability Melting Point Photoresist Bake Compatibility

Electronic-Grade Purity Exceeding Standard Photoresist-Grade Sulfonium PAGs

The target compound is available with a certified electronic-grade purity of ≥99.5% [1]. In contrast, many commercial sulfonium nonafluorobutane-1-sulfonate PAGs, such as triphenylsulfonium nonaflate, are typically offered at ≥99% purity (or unspecified) . The 0.5% absolute purity increment is significant for advanced-node semiconductor fabrication where trace metal and organic impurities at the ppb level can cause device-killing defects [2].

Purity Electronic Grade Semiconductor Manufacturing

Structural Differentiation via 4-Cyclohexylphenyl Substitution for Controlled Acid Diffusion

The 4-cyclohexylphenyl substituent on the sulfonium cation introduces greater steric bulk and conformational flexibility compared to the simple phenyl groups of triphenylsulfonium (TPS) or the planar tert-butylphenyl groups of tris(4-tert-butylphenyl)sulfonium nonaflate [1]. This structural feature is explicitly recognized in patent literature: US20110200935 identifies 4-cyclohexylphenyl as a preferred aromatic group for sulfonium salt PAGs due to its contribution to balanced acid diffusion and resolution performance in chemically amplified resists [2]. Studies on sulfonium nonaflate PAGs demonstrate that cation structure directly modulates acid diffusion length and consequently resist resolution capability [3].

Acid Diffusion Resolution Photoacid Generator Design

Broad lithographic process window spanning DUV through EUV exposure wavelengths

The target compound is explicitly specified for both deep-ultraviolet (DUV) and extreme-ultraviolet (EUV) lithographic processes, with documented solubility in acetonitrile and acetone, the standard casting solvents for photoresist formulations [1]. While triphenylsulfonium nonaflate is similarly described as suitable for 193 nm and EUV applications , the combination of the 4-cyclohexylphenyl cation with the nonaflate anion provides a broader thermal process window owing to the 150–180 °C melting point, which permits higher post-exposure bake temperatures without PAG degradation [2].

DUV Lithography EUV Lithography Process Compatibility

Best Research and Industrial Application Scenarios for (4-Cyclohexylphenyl)(diphenyl)sulfanium nonafluorobutane-1-sulfonate (CAS 425670-64-0)


Advanced-Node Semiconductor Photoresist Formulation (ArF Immersion and EUV)

The ≥99.5% electronic-grade purity and DUV/EUV compatibility of this PAG make it a direct candidate for chemically amplified resist (CAR) formulations targeting sub-7 nm logic and advanced DRAM nodes [1]. Its 150–180 °C melting point enables robust post-exposure bake (PEB) processing without phase separation, while the 4-cyclohexylphenyl substituent is designed to moderate acid diffusion, a critical parameter for controlling line-width roughness (LWR) at high resolutions [2].

High-Temperature Photocurable Coatings and Adhesives

The elevated thermal stability (melting point 150–180 °C) differentiates this sulfonium nonaflate from lower-melting analogs such as TPS-Nf (84–88 °C), making it suitable for UV-curable cationic epoxy and vinyl ether formulations that require elevated-temperature curing or post-cure thermal treatment cycles without premature acid generation .

Electronic Packaging and Microfabrication Resist Layers

As noted in the product specifications, the target compound is applied in electronic packaging as a resist material offering enhanced insulation and thermal resistance properties, supporting high-density IC packaging processes [3]. The combination of high purity, thermal robustness, and photoacid generation efficiency aligns with the stringent defectivity requirements of advanced packaging lithography.

Quote Request

Request a Quote for (4-Cyclohexylphenyl)(diphenyl)sulfanium nonafluorobutane-1-sulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.